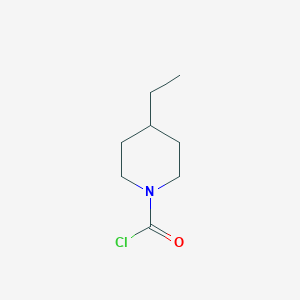

4-Ethylpiperidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1511876-42-8 . It has a molecular weight of 175.66 and its IUPAC name is this compound .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14ClNO/c1-2-7-3-5-10 (6-4-7)8 (9)11/h7H,2-6H2,1H3 . The InChI key is ZAFUZQDFMTWRLK-UHFFFAOYSA-N .Chemical Reactions Analysis

Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Applications De Recherche Scientifique

Catalysis and Carbon Dioxide Utilization

A study demonstrated the use of a frustrated Lewis pair system for the activation and reduction of carbon dioxide, highlighting a potential application in catalysis and CO2 utilization. This research could imply that compounds like 4-Ethylpiperidine-1-carbonyl chloride might find utility in catalytic systems aimed at environmental remediation or synthetic applications involving CO2 (A. Berkefeld, W. Piers, M. Parvez, 2010).

Organic Synthesis

Another study explored the site-selective arene C-H amination via photoredox catalysis, an innovative approach to forming carbon-nitrogen bonds, which are crucial in pharmaceutical research. This research might suggest areas where this compound could be relevant, especially in the development of new synthetic methodologies or the production of bioactive compounds (N. Romero, Kaila A. Margrey, Nicholas E. S. Tay, D. Nicewicz, 2015).

Material Science

Research on the preparation of isotropic pitch precursor for pitch-based carbon fiber through the co-carbonization of ethylene bottom oil and polyvinyl chloride indicates the potential for this compound to be used in materials science, particularly in the development of advanced carbon materials (Jinchang Liu, Hiroki Shimanoe, K. Nakabayashi, J. Miyawaki, S. Ko, Young-Pyo Jeon, S. Yoon, 2018).

Polymer and Surface Chemistry

A publication on polymer-supported nitroxyl catalysts for the selective oxidation of alcohols showcases how functional groups similar to those in this compound might be immobilized on polymers for catalytic applications. This highlights a possible role in surface chemistry or polymer-based catalysis (P. Ferreira, W. Hayes, E. Phillips, D. Rippon, S. Tsang, 2004).

Analytical Chemistry

A study on the use of double-ion imprinted polymer @magnetic nanoparticles modified screen printed carbon electrode for simultaneous analysis of cerium and gadolinium ions introduces a novel approach to sensor development. This suggests potential applications of this compound in the creation of selective and sensitive analytical tools (B. Prasad, Darshika Jauhari, 2015).

Orientations Futures

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research and potential future developments in the synthesis and application of piperidine derivatives like 4-Ethylpiperidine-1-carbonyl chloride.

Propriétés

IUPAC Name |

4-ethylpiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-2-7-3-5-10(6-4-7)8(9)11/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFUZQDFMTWRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958248.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2958250.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)

![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)

![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate](/img/structure/B2958259.png)

![N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2958260.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2958264.png)

![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)

![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2958267.png)